molecular formula C16H14O2 B8614182 1,3-Propanedione, 1-(2-methylphenyl)-3-phenyl- CAS No. 61001-54-5

1,3-Propanedione, 1-(2-methylphenyl)-3-phenyl-

Cat. No. B8614182
Key on ui cas rn: 61001-54-5
M. Wt: 238.28 g/mol
InChI Key: ORQASOICDDWFLZ-UHFFFAOYSA-N
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Patent
US04075342

Procedure details

1-Phenyl-3-(o-tolyl)-1,3-propanedione (b.p. 170° C./0.01 mm Hg) is condensed with hydrazine in ethanol to give 3-phenyl-5-(o-tolyl)pyrazole, m.p. 112.5°-113.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH2:8][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:19][NH2:20]>C(O)C>[C:1]1([C:7]2[CH:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[CH3:17])[NH:20][N:19]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)C1=C(C=CC=C1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NNC(=C1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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